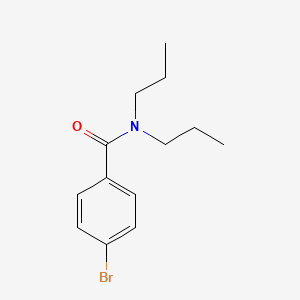![molecular formula C13H13N3O3 B1636521 N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine](/img/structure/B1636521.png)
N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine is an organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a nitro group at the 5-position and an amine group at the 2-position, which is further substituted with a 4-methoxybenzyl group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine typically involves a multi-step processThe nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Finally, the substitution with the 4-methoxybenzyl group can be accomplished via a nucleophilic substitution reaction using 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are common reducing agents.
Substitution: Sodium hydroxide or potassium tert-butoxide can be used as bases for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N-(4-methoxybenzyl)-5-aminopyridin-2-amine.
Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and other interactions with target proteins, influencing their function and activity . The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparación Con Compuestos Similares
N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine can be compared with other similar compounds, such as:
N-(4-methoxybenzyl)-5-aminopyridin-2-amine: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(4-methoxybenzyl)-3-nitropyridin-2-amine: The position of the nitro group is different, which can influence the compound’s chemical properties and interactions.
N-(4-methoxybenzyl)-5-nitroaniline: Contains an aniline ring instead of a pyridine ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C13H13N3O3 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C13H13N3O3/c1-19-12-5-2-10(3-6-12)8-14-13-7-4-11(9-15-13)16(17)18/h2-7,9H,8H2,1H3,(H,14,15) |
Clave InChI |
PAXRIVFOZGFVNV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] |
Solubilidad |
3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


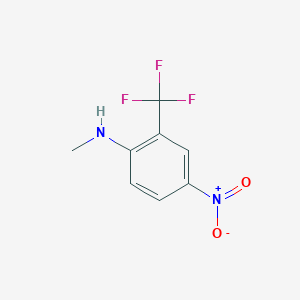
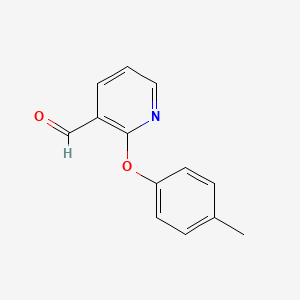
![5-Methyl-1-[5-(trityloxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1636447.png)


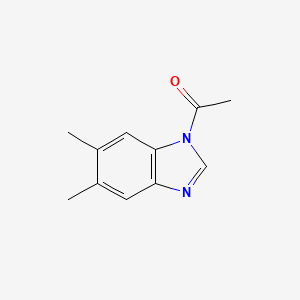
![N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B1636485.png)

![{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid](/img/structure/B1636494.png)
![Benzo[b]thiophen-2-ylmethyl-ethyl-amine](/img/structure/B1636496.png)
![2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B1636497.png)
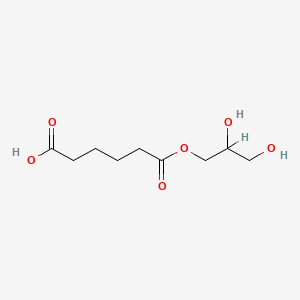
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenyl-3-propanoyloxypropanoate](/img/structure/B1636503.png)
